IDO2 Selectivity Profile: Ido2-IN-1 Demonstrates 3.7-Fold Preference for IDO2 over IDO1
Ido2-IN-1 (compound 22) exhibits a 3.7-fold selectivity for IDO2 over IDO1 in recombinant enzyme assays [1]. The measured IC50 for IDO2 is 112 nM, while IC50 for IDO1 is 411 nM [1]. In contrast, clinically evaluated IDO1 inhibitors such as epacadostat (INCB024360, IC50 ~10 nM for IDO1, minimal IDO2 inhibition), navoximod (GDC-0919, Ki ~7 nM for IDO1, minimal IDO2 inhibition), and linrodostat (BMS-986205, ~2 nM for IDO1, irreversible inhibitor with negligible IDO2 activity) are designed with inverse selectivity and do not provide meaningful IDO2 inhibition at therapeutic concentrations [2]. The dual inhibitor IDO1/2-IN-1, while potent against both IDO1 (28 nM) and IDO2 (144 nM), does not discriminate between the two paralogs, limiting its utility for IDO2-specific mechanistic studies [3].
| Evidence Dimension | Inhibitory potency against IDO2 vs IDO1 (IC50) |
|---|---|
| Target Compound Data | IDO2 IC50 = 112 nM; IDO1 IC50 = 411 nM |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 = 10 nM, IDO2 minimal inhibition; Navoximod: IDO1 Ki = 7 nM, IDO2 minimal inhibition; Linrodostat: IDO1 ~2 nM, IDO2 negligible; IDO1/2-IN-1: IDO1 IC50 = 28 nM, IDO2 IC50 = 144 nM |
| Quantified Difference | Ido2-IN-1 shows 3.7-fold IDO2 selectivity (112/411 nM ratio); Epacadostat/Navoximod/Linrodostat show negligible IDO2 activity; IDO1/2-IN-1 shows 5.1-fold IDO1 selectivity (28/144 nM ratio) |
| Conditions | Recombinant human IDO2 and IDO1 enzyme assays using L-tryptophan as substrate; inhibition measured via kynurenine production |
Why This Matters
This selectivity profile enables experiments that isolate IDO2 function without confounding IDO1 inhibition—a capability not achievable with either IDO1-selective clinical candidates or non-selective dual inhibitors.
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